molecular formula C12H16BrNO2 B8259791 2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid

2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid

Cat. No.: B8259791
M. Wt: 286.16 g/mol
InChI Key: LQMFKOXPTZHGBO-UHFFFAOYSA-N
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Description

2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom, two methyl groups, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3,5-dimethylphenol and 2-methylpropanoic acid.

    Formation of Intermediate: The phenol group is first converted into an amine group through a series of reactions, including nitration, reduction, and amination.

    Final Coupling: The intermediate is then coupled with 2-methylpropanoic acid under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenol: Shares the bromine and methyl groups but lacks the amino and propanoic acid functionalities.

    2-Methylpropanoic acid: Contains the propanoic acid moiety but lacks the aromatic ring and bromine atom.

Uniqueness

2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the bromine atom and the amino group on the phenyl ring, along with the propanoic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylanilino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-7-5-9(6-8(2)10(7)13)14-12(3,4)11(15)16/h5-6,14H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMFKOXPTZHGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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